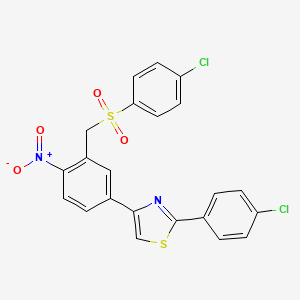
2-(4-Chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C22H14Cl2N2O4S2 and its molecular weight is 505.38. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pesticidal Activity
- Research Context : Phenyl tribromomethyl sulfone derivatives, structurally similar to the chemical , have been investigated for potential use as pesticides. These compounds have shown promise due to the presence of a halogenmethylsulfonyl moiety, commonly found in active herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).
Structural and Docking Studies
- Research Focus : Structural analysis and molecular docking studies have been conducted on tetrazole derivatives, which share some structural characteristics with the specified chemical. These studies provide insights into the orientation and interaction of molecules within enzyme active sites, aiding in the development of enzyme inhibitors (Al-Hourani et al., 2015).
Antiviral Activity
- Potential Applications : Research on thiadiazole sulfonamides, which are structurally related to the mentioned chemical, has shown that some of these compounds possess anti-tobacco mosaic virus activity. This suggests potential applications in developing antiviral agents (Chen et al., 2010).
Corrosion Inhibition
- Industrial Relevance : Studies on 1,3,4-thiadiazoles, which are chemically similar, have revealed their efficacy as corrosion inhibitors. These compounds can significantly reduce the corrosion of metals, making them useful in industrial applications (Bentiss et al., 2007).
Materials Science
- Innovation in Polymers : Research into aromatic polyimides derived from thiophenyl-substituted benzidines, which are structurally related, has led to the development of materials with high refractive indices and small birefringences. These materials are significant in creating advanced optical and electronic devices (Tapaswi et al., 2015).
Environmental Pollutant Degradation
- Environmental Impact : Research involving laccases from Pleurotus ostreatus has demonstrated their ability to degrade environmental pollutants like chlorophenols and sulfonamide antibiotics. This indicates potential applications of such enzymes in bioremediation strategies to mitigate environmental pollution (Zhuo et al., 2018).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O4S2/c23-17-4-1-14(2-5-17)22-25-20(12-31-22)15-3-10-21(26(27)28)16(11-15)13-32(29,30)19-8-6-18(24)7-9-19/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQMRAPSDQPFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

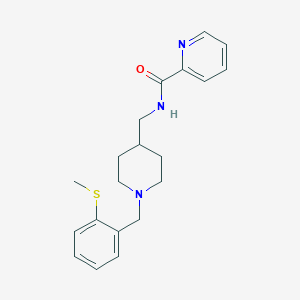
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2726836.png)

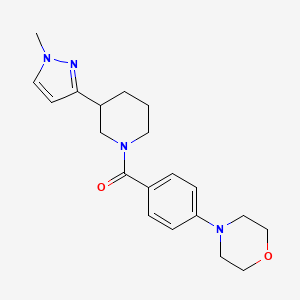
![4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2726839.png)
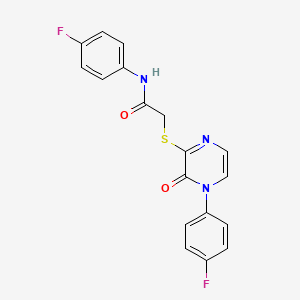

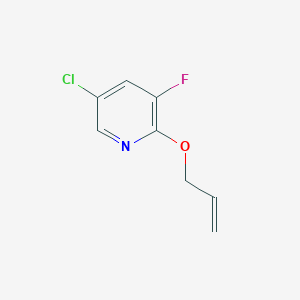

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2726847.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2726850.png)
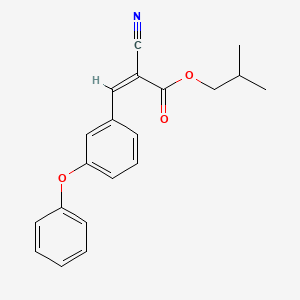

![2-(2,2-diphenylacetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726855.png)